molecular formula C9H12IN3O5 B15196856 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

Cat. No.: B15196856
M. Wt: 369.11 g/mol
InChI Key: LQQGJDJXUSAEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Identity The compound, systematically named 4-Amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one (CAS: 17676-67-4), is a nucleoside analog derived from cytosine . Its structure consists of a pyrimidin-2-one base with an iodine substituent at position 5 and a β-D-arabinofuranose sugar moiety. The arabinose sugar differentiates it from ribose-based nucleosides, as the hydroxyl groups at C2' and C3' adopt a trans configuration .

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQGJDJXUSAEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleoside Coupling: Foundation of Structural Assembly

Glycosylation of Pyrimidine Bases

The synthesis begins with the glycosylation of a modified pyrimidine base to a protected sugar moiety. The β-D-ribofuranosyl conformation of the tetrahydrofuran ring is critical for biological activity and is achieved using a ribose derivative protected with acetyl or benzoyl groups. For example:

  • Reaction : 5-iodocytosine is coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane.
  • Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates the formation of the β-glycosidic bond.
  • Yield : 68–72% after column purification.
Table 1: Glycosylation Reaction Parameters
Parameter Value
Solvent Anhydrous dichloromethane
Temperature 0–5°C (gradually to room temp)
Catalyst Concentration 0.1 equiv. BF₃·Et₂O
Reaction Time 12–16 hours

Iodination Strategies: Introducing the Halogen Substituent

Electrophilic Aromatic Substitution

The 5-position iodination is performed post-glycosylation to avoid side reactions. N-Iodosuccinimide (NIS) in dimethylformamide (DMF) at 60°C achieves selective iodination:

  • Mechanism : The electron-rich pyrimidine ring undergoes electrophilic attack, with iodine incorporation at the 5th position.
  • Challenges : Competing oxidation of the sugar hydroxyls necessitates inert atmosphere conditions.
Table 2: Iodination Efficiency Across Solvents
Solvent Temperature (°C) Yield (%) Purity (HPLC)
DMF 60 85 98.5
Acetonitrile 50 72 95.2
THF 40 65 91.8

Deprotection and Final Product Isolation

Sequential Hydroxyl Group Deprotection

The benzoyl/acetyl protecting groups are removed via alkaline hydrolysis:

  • Conditions : Methanolic ammonia (7N NH₃/MeOH) at 4°C for 48 hours.
  • Outcome : Full deprotection with >95% recovery of the tetrahydrofuran diol.

Crystallization and Purification

Final purification employs mixed-solvent crystallization:

  • Solvent System : Ethanol/water (4:1 v/v) at −20°C.
  • Purity : ≥99% by reversed-phase HPLC.

Patent-Based Synthesis: Alternative Routes

Mesylate Intermediate Approach (ES2740801T3)

A 2025 patent describes a cyclopentane-based route using a mesylated intermediate:

  • Step 1 : Synthesis of mesylate 11 from a fluorinated cyclopentane derivative.
  • Step 2 : Nucleophilic displacement with cytosine in DMSO at 80°C.
  • Advantage : Avoids ribose protection/deprotection steps, reducing synthesis time by 30%.
Table 3: Comparative Analysis of Synthesis Routes
Method Steps Total Yield (%) Time (Days)
Traditional Glycosylation 5 52 14
Patent Mesylate Route 3 61 9

Reaction Optimization and Scalability

Solvent Effects on Glycosylation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk sugar decomposition. Recent studies advocate for 2-methyltetrahydrofuran as a greener alternative, yielding 78% product with 97% β-selectivity.

Catalytic Improvements

  • Ionic Liquids : [BMIM][BF₄] increases iodination yield to 89% by stabilizing the iodonium ion.
  • Microwave Assistance : Reduces glycosylation time from 16 hours to 45 minutes at 80°C.

Analytical Characterization

Structural Confirmation

  • NMR : $$ ^1H $$ NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-6), 6.05 (d, J = 6.8 Hz, 1H, H-1'), 4.45–3.55 (m, sugar protons).
  • HRMS : Calculated for C₉H₁₂IN₃O₅ [M+H]⁺: 370.00; Found: 370.01.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 12.3 min.

Recent Advancements (2024–2025)

Continuous Flow Synthesis

A 2024 study demonstrated a fully continuous process with:

  • Throughput : 1.2 kg/day using microreactor technology.
  • Yield : 74% with 99.9% purity, eliminating batch inconsistencies.

Enzymatic Glycosylation

Engineered uridine phosphorylases achieve β-selective coupling in aqueous buffer (pH 7.4) at 37°C, reducing solvent waste by 90%.

Chemical Reactions Analysis

Glycosidic Bond Cleavage

The β-N-glycosidic bond between the pyrimidine base and sugar moiety undergoes hydrolysis under specific conditions:

Conditions Products Mechanistic Insight
Acidic (0.1M HCl, 60°C)Free pyrimidine base + sugar derivativeProtonation at N1 facilitates bond cleavage via oxocarbenium intermediate formation
Enzymatic (nucleoside phosphorylases)α-D-ribose-1-phosphate + 4-amino-5-iodo-pyrimidin-2-oneBiocatalytic transglycosylation potential demonstrated in analog systems

This lability is critical for its antimetabolite activity in chemotherapy, enabling intracellular release of the modified base.

Halogen Substitution at C5

The 5-iodo group participates in nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling:

SNAr Reactions

Reagent Conditions Product Yield
Ammonia (NH3)Ethanol, reflux, 12h5-Amino-pyrimidin-2-one derivative68%
Sodium methoxide (NaOMe)DMF, 80°C, 6h5-Methoxy-pyrimidin-2-one52%
Thiophenol (PhSH)THF, Pd(OAc)2, 60°C5-Phenylthio-pyrimidin-2-one74%

The electron-withdrawing 2-one carbonyl group activates the C5 position for substitution .

Cross-Coupling Reactions

Catalyst System Reagent Product Application
Pd(PPh3)4/CuIPhenylacetylene5-Arylpyrimidin-2-oneFluorescent probe development
NiCl2(dppp)/ZnVinylboronic acid5-Vinyl-pyrimidin-2-onePolymerizable monomer synthesis

These modifications enable tuning of electronic properties for structure-activity relationship studies.

Sugar Hydroxyl Group Reactions

The tetrahydrofuran ring's hydroxyls undergo typical carbohydrate chemistry:

Reaction Type Reagents/Conditions Product Biological Relevance
PhosphorylationPOCl3, trimethyl phosphate, 0°C → 25°C5'-Monophosphate prodrugEnhanced cellular uptake
AcetylationAc2O, pyridine, RTPeracetylated sugar derivativeImproved lipophilicity
Oxidation (C5')KMnO4, pH 7 buffer5'-Carboxylic acid derivativeConjugation site for drug delivery

Phosphorylation at the 5'-OH is particularly significant for activating the compound as a kinase inhibitor .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization occurs:

Conditions Product Key Structural Feature
P2S5, dry toluene, 110°CPyrimido[4,5-d]pyrimidine fused ring system7-membered heterocycle with S incorporation
HCOOH, microwave, 150°C8-Oxapurine analogExpanded π-system for intercalation

These reactions demonstrate its utility as a precursor for complex heterocycles with potential bioactivity .

Redox Behavior

Electrochemical studies reveal pH-dependent redox properties:

Medium E1/2 (V vs SCE)Process
pH 2.0 buffer+1.12Iodine oxidation to iodonium ion
pH 7.4 buffer-0.78Pyrimidine ring reduction

This dual redox activity suggests potential for ROS generation in therapeutic applications .

Stability Under Physiological Conditions

Critical degradation pathways impact pharmacokinetics:

Stress Condition Primary Degradation Pathway t1/2 (37°C)
pH 1.2 (simulated gastric)Glycosidic cleavage + HI elimination23 min
pH 7.4 (blood)Iodide hydrolysis → 5-OH derivative4.7 hr
UV light (300 nm)C-I bond homolysis → radical intermediates<10 min

These data inform formulation strategies, necessitating enteric coatings for oral delivery .

The compound's reactivity profile reveals three key design principles for medicinal chemistry applications:

  • Positional selectivity - C5 iodine directs substitution chemistry while preserving the amino group's hydrogen-bonding capability

  • Sugar plasticity - Hydroxyl groups enable prodrug strategies through phosphorylation/acylation

  • Redox duality - Combined oxidative and reductive pathways allow multimodal biological interactions

Ongoing research focuses on exploiting its cyclization tendencies to create novel polycyclic scaffolds with enhanced target selectivity .

Scientific Research Applications

5-Iodocytidine has a wide range of applications in scientific research:

    Nucleic Acid Research: It is used as a probe to study nucleic acid structure and function, particularly in the context of RNA and DNA interactions.

    Photocrosslinking Studies: Due to its ability to form covalent bonds with proteins upon UV irradiation, it is used to investigate nucleic acid-protein interactions.

    Epigenetic Research: Modified cytidine derivatives, including 5-Iodocytidine, are used to study DNA methylation and its role in gene regulation.

    Drug Development: It serves as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Iodocytidine involves its incorporation into nucleic acids, where it can participate in base pairing and structural modifications. The iodine atom at the 5-position enhances its reactivity, allowing it to form covalent bonds with proteins during photocrosslinking. This property is exploited to study the interactions between nucleic acids and proteins, providing insights into molecular mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Base Modification Sugar Moiety Key Substituents Biological Activity/Applications References
Target Compound (17676-67-4) 5-Iodo-pyrimidin-2-one β-D-arabinofuranose -NH₂ at C4, -I at C5 Potential antimetabolite or radiopharmaceutical probe (inferred)
5-Fluorocytidine (N/A) 5-Fluoro-pyrimidin-2-one β-D-ribofuranose -NH₂ at C4, -F at C5 Antiviral/antitumor (analogous to 5-fluorouracil)
Cytarabine (Ara-C) (147-94-4) Unmodified cytosine β-D-arabinofuranose -NH₂ at C4 Chemotherapy (acute myeloid leukemia)
5-Fluoro-2',3'-dideoxycytidine (N/A) 5-Fluoro-pyrimidin-2-one 2',3'-dideoxyribose -NH₂ at C4, -F at C5 Antiviral (NRTI analog, e.g., ddC)
Azido-Fluoro Derivative (1145869-46-0) Unmodified pyrimidin-2-one 5-azido-4-fluoro-arabinose -N₃ at C5', -F at C4' Biochemical probe (click chemistry applications)
Hydrochloride Salt (69-74-9) Unmodified pyrimidin-2-one β-D-arabinofuranose -NH₂ at C4, HCl counterion Improved solubility for drug formulation

Detailed Analysis

Base Modifications
  • Iodine vs. Fluorine : The target compound’s iodine substituent (C5) enhances molecular weight and polarizability compared to 5-fluorocytidine . Iodine’s larger atomic radius may influence binding kinetics in DNA/RNA polymerase inhibition, whereas fluorine’s electronegativity enhances metabolic stability .
  • Arabinose vs. Ribose: The arabinose sugar in the target compound and Ara-C introduces steric hindrance due to its trans C2' and C3' hydroxyls, reducing enzymatic recognition by kinases or phosphorylases compared to ribose-based analogs .
Sugar Moiety Modifications
  • Dideoxy Sugars : The 2',3'-dideoxyribose in 5-fluoro-2',3'-dideoxycytidine eliminates hydroxyl groups, conferring resistance to exonuclease degradation and enhancing antiviral activity (e.g., against HIV) .
  • Azido and Fluoro Modifications : The azido-fluoro derivative (1145869-46-0) combines a reactive azide group (for bioconjugation) and a fluorine atom (for tracking via ¹⁹F NMR), making it a versatile biochemical tool .

Biological Activity

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one, also known as a pyrimidine nucleoside analog, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides, which are essential for various biological processes, including DNA and RNA synthesis. In this article, we will explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H20N4O9
  • Molecular Weight : 376.319 g/mol
  • CAS Number : 2415172-81-3
  • IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-1,3,5-triazin-2-one

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides. The following sections detail specific areas of activity.

Antiviral Activity

Research has indicated that nucleoside analogs like this compound exhibit antiviral properties by inhibiting viral replication. Studies have shown that similar compounds can interfere with viral polymerases and reverse transcriptases, which are critical for viral genome replication.

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Caspase activation
MCF7 (breast)20DNA damage response
A549 (lung)18Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, it can inhibit enzymes involved in DNA and RNA synthesis.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Cell Membrane Integrity : Its antimicrobial effects may be linked to the disruption of bacterial cell membranes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antiviral Activity : A study demonstrated that the compound effectively inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro with an IC50 value of 12 µM.
  • Antitumor Efficacy : Research involving xenograft models showed significant tumor reduction in mice treated with the compound compared to controls.
  • Antimicrobial Testing : A comprehensive screening revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one?

A multistep approach is typically employed:

  • Iodination : Introduce iodine at the pyrimidine C5 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (e.g., acetate buffer) to avoid over-iodination .
  • Glycosylation : Couple the iodinated base to a protected ribose derivative (e.g., 1,2,3-tri-O-acetyl-5-deoxyribofuranose) via Vorbrüggen conditions (SnCl₄ or TMSOTf catalysis) .
  • Deprotection : Remove acetyl groups using ammonia/methanol or enzymatic hydrolysis to yield the final compound .
    Key validation : Monitor reaction progress via HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) .

How can the compound’s stability be optimized during storage?

  • Storage conditions : Maintain in inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Avoid exposure to light due to the iodine substituent’s photosensitivity .
  • Decomposition pathways : Hydrolysis of the glycosidic bond under acidic conditions (pH < 5) or nucleophilic displacement of iodine in polar aprotic solvents (e.g., DMSO) .
    Mitigation : Lyophilize and store in amber vials with desiccants .

What spectroscopic methods are critical for structural characterization?

  • NMR : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., ribose C2' endo vs. C3' endo conformation) and iodopyrimidine substitution patterns. Key signals:
    • Pyrimidine H6: δ ~7.8–8.2 ppm (doublet, J = 5–7 Hz) .
    • Ribose H1': δ ~6.0–6.5 ppm (doublet of doublets) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~370–375) .

Advanced Research Questions

How does the iodine substituent influence nucleoside analog activity in antiviral research?

  • Mechanistic role : The iodine atom acts as a hydrogen-bond acceptor, enhancing binding to viral polymerase active sites (e.g., hepatitis C NS5B) .
  • Comparative studies : Replace iodine with fluorine or bromine to assess steric/electronic effects on IC₅₀ values in enzyme inhibition assays .
    Experimental design : Conduct molecular docking (AutoDock Vina) paired with in vitro polymerase activity assays (³²P-labeled NTP incorporation) .

What crystallographic techniques resolve structural ambiguities in iodinated nucleosides?

  • Crystal growth : Use slow vapor diffusion (e.g., water:ethanol 1:1) to obtain single crystals. Iodine’s heavy atom effect enhances X-ray diffraction resolution .
  • Key parameters : Analyze C–I bond length (~2.09 Å) and sugar puckering (C2'-endo conformation) via SHELX refinement .
    Data contradiction : Discrepancies in torsion angles (e.g., glycosidic χ angle ±10°) may arise from crystal packing forces vs. solution conformations .

How to address conflicting toxicity data in cellular uptake studies?

  • Contradictory evidence : Some studies report low cytotoxicity (IC₅₀ > 100 µM in HEK293), while others note mitochondrial toxicity at >50 µM .
    Resolution :
    • Validate purity via HPLC-MS (>98%) to exclude byproducts (e.g., deiodinated analogs) .
    • Use live-cell imaging (JC-1 dye) to assess mitochondrial membrane potential disruption .
    • Compare uptake efficiency via ³H-thymidine competition assays in nucleoside transporter-deficient vs. wild-type cells .

What computational models predict the compound’s pharmacokinetics?

  • ADMET profiling : Use SwissADME to estimate logP (~–1.2), poor blood-brain barrier penetration, and moderate solubility (~15 mg/mL) .
  • Metabolism prediction : CYP3A4-mediated oxidation of the hydroxymethyl group (ribose) using StarDrop’s WhichP450 module .
    Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Methodological Notes

  • Critical citations : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Oriental Journal of Chemistry) over vendor catalogs .
  • Safety compliance : Adhere to GHS protocols for acute toxicity (Category 3) and skin corrosion (Category 1B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.